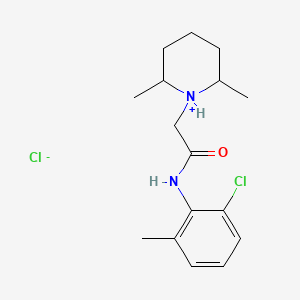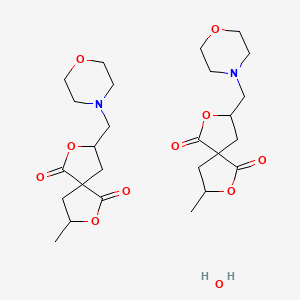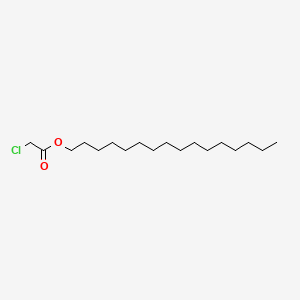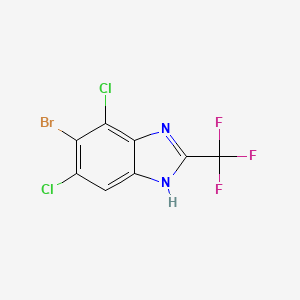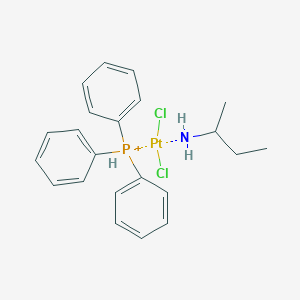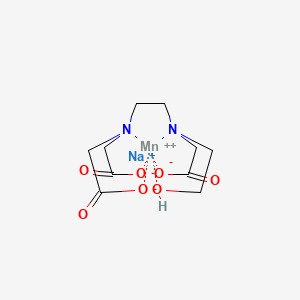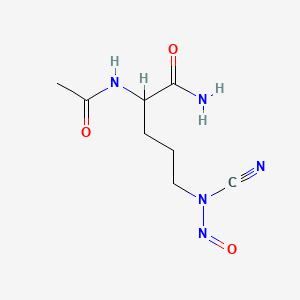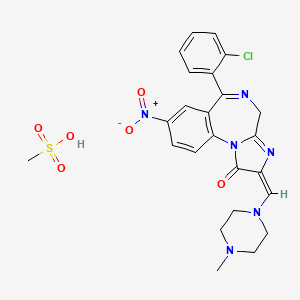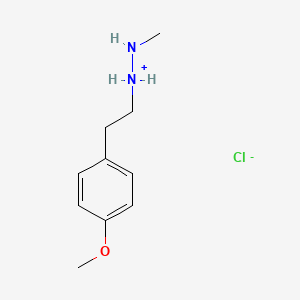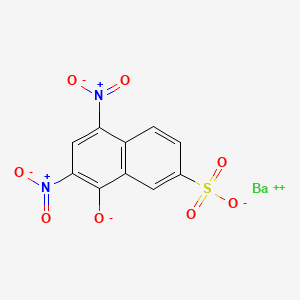methyl}amino)-4-(methylsulfanyl)butanoate CAS No. 55021-17-5](/img/structure/B13767750.png)
2-({[(3-Chlorophenyl)imino](hydroxy)methyl}amino)-4-(methylsulfanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate typically involves a multi-step process. One common method includes the reaction of 3-chlorophenyl isocyanate with an appropriate amine to form the carbamoylamino intermediate. This intermediate is then reacted with a thiol-containing butanoate derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions may convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or carbamoylamino groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Piperine
- 2-Bromoethylamine
Comparison
Compared to similar compounds, (2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. For instance, tert-butyl carbamate is primarily used in organic synthesis, while piperine is known for its biological activities, including anticancer effects. 2-Bromoethylamine is used in the synthesis of various organic compounds.
Conclusion
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable subject of study and application.
Properties
CAS No. |
55021-17-5 |
|---|---|
Molecular Formula |
C12H14ClN2O3S- |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19-6-5-10(11(16)17)15-12(18)14-9-4-2-3-8(13)7-9/h2-4,7,10H,5-6H2,1H3,(H,16,17)(H2,14,15,18)/p-1/t10-/m0/s1 |
InChI Key |
DJFNSJABCOBAHJ-JTQLQIEISA-M |
Isomeric SMILES |
CSCC[C@@H](C(=O)[O-])NC(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CSCCC(C(=O)[O-])NC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


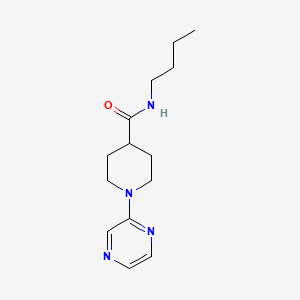

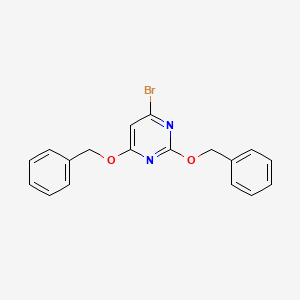
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
